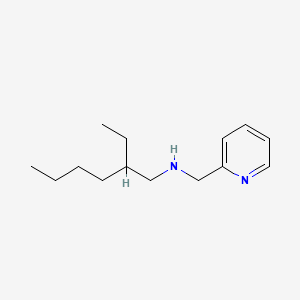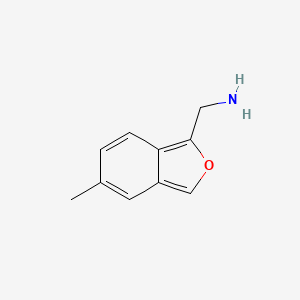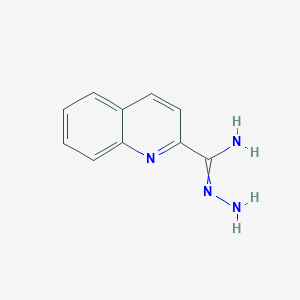
N-((3-(3-Nitrophenyl)ureido)methoxy)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide: is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methoxyformamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative .
Aplicaciones Científicas De Investigación
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide
Uniqueness
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific nitro group position and methoxy substitution, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10N4O5 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
N-[[(3-nitrophenyl)carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C9H10N4O5/c14-5-11-18-6-10-9(15)12-7-2-1-3-8(4-7)13(16)17/h1-5H,6H2,(H,11,14)(H2,10,12,15) |
Clave InChI |
QVIAEOCRVZBOSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCONC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)
![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)

![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)
![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)




